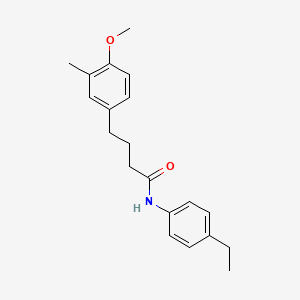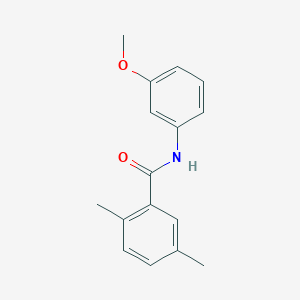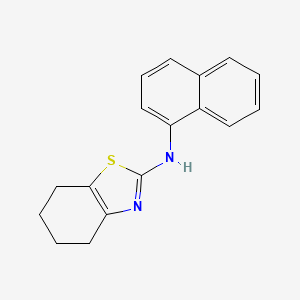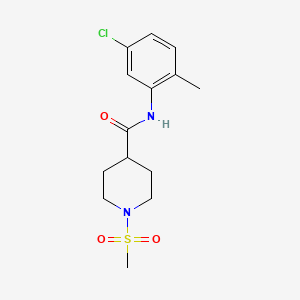
N-(4-ethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide, also known as EPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPM belongs to the class of compounds known as fatty acid amides, which are known to have various biological activities.
Mécanisme D'action
The exact mechanism of action of N-(4-ethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide is not fully understood, but it is believed to act on the endocannabinoid system. This compound is thought to inhibit the degradation of the endocannabinoid anandamide, which leads to an increase in its levels. Anandamide is known to have various biological activities, including neuroprotective, anti-inflammatory, and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies have shown that this compound can improve cognitive function and reduce the symptoms of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. This compound is also stable under various conditions and can be stored for long periods without degradation. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-(4-ethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide. One area of research is to further investigate its potential therapeutic applications in neurology, oncology, and immunology. Another area of research is to study the pharmacokinetics and pharmacodynamics of this compound to better understand its mechanism of action and optimize its dosing regimen. Additionally, there is a need for the development of new formulations of this compound that can improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of N-(4-ethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide involves the reaction of 4-ethylbenzoyl chloride with 4-methoxy-3-methylbenzylamine in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a melting point of 91-93°C.
Applications De Recherche Scientifique
N-(4-ethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been studied extensively for its potential therapeutic applications in various fields such as neurology, oncology, and immunology. In neurology, this compound has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. In oncology, this compound has been shown to have anti-tumor activity and can potentially be used in the treatment of various types of cancers. In immunology, this compound has been shown to have anti-inflammatory effects and can potentially be used in the treatment of autoimmune disorders.
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-4-16-8-11-18(12-9-16)21-20(22)7-5-6-17-10-13-19(23-3)15(2)14-17/h8-14H,4-7H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVDEPSZRRVRJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCCC2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5725526.png)
![2-[(4-chlorobenzyl)thio]-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5725533.png)
![(3,4-dimethoxyphenyl)[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]amine](/img/structure/B5725535.png)


![N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5725563.png)
![3-[5-(1,3-benzothiazol-2-yl)-2-furyl]-2-cyano-2-propenethioamide](/img/structure/B5725566.png)

![N-[4-(acetylamino)phenyl]-2-[3-methyl-2-(methylthio)phenoxy]acetamide](/img/structure/B5725600.png)
![N-cycloheptyl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5725613.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5725618.png)


![3-(2-chloro-6-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B5725635.png)